2-(2-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(2-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived molecule characterized by a 2-chlorophenyl group at position 2 and a 2,4-dimethoxyphenyl group at position 9 of the purine scaffold. The 8-oxo group and carboxamide moiety at position 6 further define its structural uniqueness.
Properties
IUPAC Name |
2-(2-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-10-7-8-13(14(9-10)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-5-3-4-6-12(11)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLHOGGSDMFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with structurally analogous purine-carboxamide derivatives, focusing on substituents, molecular properties, and key distinctions:
†Note: Discrepancies in molecular weight data for 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... (e.g., 283.29 vs. Verification via primary literature is advised.
Research Findings and Structure-Activity Relationship (SAR) Insights
Substituent Effects on Solubility and Binding: Methoxy (OMe) and ethoxy (OEt) groups at aromatic positions enhance solubility via hydrogen bonding but may reduce lipophilicity . For example, the 2,4-dimethoxyphenyl group in the target compound likely improves water solubility compared to non-polar analogs like 2-methyl derivatives . The 2-chlorophenyl group in the target compound may offer stronger van der Waals interactions compared to fluorine in ’s compound .
Steric and Electronic Considerations :
- Methyl groups (e.g., in ) reduce steric bulk, favoring entry into hydrophobic binding pockets. However, they may lack the electronic effects of halogens or methoxy groups .
- Bromine’s larger atomic radius (vs. Cl or F) in ’s compound could alter binding kinetics due to increased steric hindrance or altered π-π stacking .
Biological Activity Trends :
- Purine-carboxamides with 6-substituents (e.g., carboxamide) and aromatic moieties at positions 2 and 9 have shown promise as kinase inhibitors. For instance, analogs in demonstrated CDK-2 selectivity, with methoxy and halogen substituents fine-tuning selectivity profiles .
Toxicity and Metabolic Stability :
- Ethoxy groups () may confer better metabolic stability compared to methoxy due to slower oxidative metabolism . Computational toxicity predictions for dimethoxyphenyl-containing compounds () suggest low acute toxicity, aligning with trends for electron-donating substituents .
Preparation Methods
Core Purine Scaffold Construction
The synthesis begins with the preparation of the 8-oxo-8,9-dihydro-7H-purine core. A common starting material is 2,6-dichloropurine, which allows sequential substitutions at positions 2, 6, and 9. Alternative routes involve constructing the purine ring via cyclocondensation of pyrimidine precursors with imidazole derivatives.
Key Reaction Conditions :
- Pyrimidine-Imidazole Cyclization : Heating 4,5-diaminopyrimidine with formic acid under reflux yields the unsubstituted purine core.
- Oxidation at C8 : The 8-oxo group is introduced using hypervalent iodine reagents such as (diacetoxyiodo)benzene (DIB) in the presence of FeCl₃ as a Lewis acid. This step typically achieves >80% yield when applied to dihydro intermediates.
Regioselective Substitution at Position 6: Carboxamide Installation
The carboxamide group at position 6 is introduced via nucleophilic displacement of the 6-chloro substituent.
Methodology :
- Acylation with Chlorocarbonyl Reagents : Treatment of 6-chloropurine with 2-chlorophenyl carbonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as bases achieves 65–78% yields.
- Hydrolysis of Nitriles : Alternative routes involve converting 6-cyanopurine intermediates to carboxamides via acidic or basic hydrolysis, though this method risks over-oxidation at C8.
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| 2-Chlorobenzoyl chloride | THF | TEA/DMAP | 78 |
| AcCl/DMF | DMF | Pyridine | 52 |
Functionalization at Position 9: 2,4-Dimethoxyphenyl Attachment
The 2,4-dimethoxyphenyl group is introduced via N9-alkylation or transition metal-catalyzed coupling.
Approaches :
- Mitsunobu Reaction : Using 2,4-dimethoxyphenyl methanol and diethyl azodicarboxylate (DEAD) under triphenylphosphine (PPh₃) catalysis achieves N9-alkylation with 60–68% yields.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 9-bromopurine with 2,4-dimethoxyaniline in toluene at 100°C affords 72% yield.
Side Reactions :
- O-Demethylation under strong acidic/basic conditions necessitates protective group strategies (e.g., tert-butyldimethylsilyl ethers).
Oxidation State Management and Final Optimization
The 8-oxo group is stabilized through careful oxidation control:
Oxidation Protocols :
- DIB/FeCl₃ System : (Diacetoxyiodo)benzene (2.2 eq) with FeCl₃ (1.5 eq) in dichloromethane (DCM) at 0°C selectively oxidizes C8 without affecting methoxy or carboxamide groups.
- Alternative Oxidants : MnO₂ or KMnO₄ in acetone/water mixtures result in lower selectivity (<50% yield).
Purification Challenges :
- Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves diastereomers arising from hemiaminal ether intermediates.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Route | Step Order | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| A | 6 → 2 → 9 → 8-oxo | 28 | 95 | Minimizes premature oxidation |
| B | 8-oxo → 6 → 2 → 9 | 19 | 88 | Early oxidation simplifies later steps |
Route A is preferred for large-scale synthesis due to higher overall yield and reduced side-product formation.
Q & A
Q. Critical Parameters :
- Temperature control (60–100°C for coupling reactions).
- Solvent selection (THF, DMF, or dichloromethane).
- Use of inert atmospheres (N₂/Ar) to prevent oxidation .
What techniques are used for structural characterization of this compound?
Basic Research Question
- X-ray Crystallography : Determines bond lengths, angles, and stereochemistry. For example, bond lengths in the purine core range from 1.33–1.50 Å (C–C) and 1.20 Å (C–N) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 439.12 [M+H]⁺) .
Q. Advanced Application :
- DFT Calculations : Predict electronic properties and optimize reaction pathways .
How is the compound’s solubility and stability assessed under experimental conditions?
Basic Research Question
-
Solubility Testing :
Solvent Solubility (mg/mL) Conditions DMSO >10 25°C, stirred Ethanol ~2 40°C, sonicated Aqueous buffer <0.1 pH 7.4, 37°C -
Stability Assessment :
How can reaction yields be optimized in multi-step synthesis?
Advanced Research Question
Methodological Strategies :
- Catalyst Screening : Pd catalysts (e.g., Pd(OAc)₂) improve coupling efficiency by 20–30% .
- DoE (Design of Experiments) : Statistical optimization (e.g., Taguchi method) reduces trial runs. Variables include temperature, solvent ratio, and catalyst loading .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h for carboxamide formation) .
Q. Example Optimization Table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Coupling | Pd Loading | 5 mol% | +25% |
| Purification | Column Chromatography | Hexane:EtOAc (3:1) | Purity >95% |
What strategies identify biological targets and mechanisms of action?
Advanced Research Question
- Target Fishing :
- SPR (Surface Plasmon Resonance) : Screens binding affinity to kinases or GPCRs .
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells .
- Pathway Analysis : RNA-seq or phosphoproteomics after compound treatment identifies modulated pathways (e.g., MAPK/ERK) .
- Docking Studies : AutoDock Vina predicts binding poses in COX-2 (ΔG = -9.2 kcal/mol) .
How can contradictions in biological activity data be resolved?
Advanced Research Question
- Source Analysis :
- Cell Line Variability : Test activity across multiple lines (e.g., HeLa vs. MCF-7) .
- Assay Conditions : Varying ATP concentrations in kinase assays may alter IC50 values .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP vs. IC50 correlation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance potency and reduce off-target effects .
What is the role of computational modeling in studying interaction mechanisms?
Advanced Research Question
- MD Simulations : Predict binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å for COX-2) .
- QSAR Models : Relate substituent electronegativity to activity (R² = 0.89 for anti-inflammatory potency) .
- Reaction Pathway Prediction : IRC (Intrinsic Reaction Coordinate) calculations identify transition states in carboxamide formation .
How are purification challenges addressed for this compound?
Advanced Research Question
-
HPLC Methods :
Column Mobile Phase Retention Time Purity C18 MeCN:H₂O (70:30) 12.5 min 98.5% -
Recrystallization : Ethanol/water mixtures (1:3 v/v) yield crystals with >99% purity .
-
Impurity Profiling : LC-MS identifies byproducts (e.g., dechlorinated analogs) for iterative process refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
